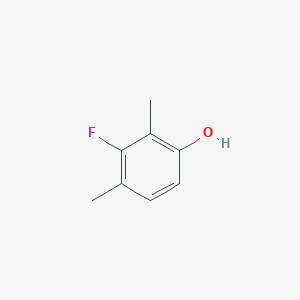
(1R)-1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol is a useful research compound. Its molecular formula is C8H5BrClF3O and its molecular weight is 289.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.91644 g/mol and the complexity rating of the compound is 200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analysis in Biochemical Pharmacology
A study by Selinsky et al. (1991) delves into the metabolic pathways of 2,2,2-Trifluoroethanol (TFE), a component structurally similar to (1R)-1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol, in Sprague-Dawley rats. Utilizing 19F NMR spectroscopy, the research identifies various metabolites of TFE in the urine, highlighting the compound's potential toxicity due to the resistance of one of its metabolites, trifluoroacetaldehyde hydrate, to further oxidation and its reactivity with cellular amines (Selinsky et al., 1991).
Atmospheric Pressure Chemical Ionization Mass Spectrometry
Marotta et al. (2005) researched the ion chemistry of halothane, a compound closely related to this compound, in air plasma at atmospheric pressure. The study utilized atmospheric pressure chemical ionization mass spectrometry (APCI-MS) to understand the formation of positive and negative ions from halothane, providing insights into the ionization and fragmentation patterns of such fluorinated compounds (Marotta et al., 2005).
Biocatalytic Process Development
A study by Guo et al. (2017) explores the biocatalytic preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a molecule structurally similar to the compound . The research highlights the efficiency and green nature of the biocatalytic process for producing chiral intermediates, offering insights into the potential industrial applications of such processes (Guo et al., 2017).
Synthesis of Fluorine Compounds
Takagi et al. (1996) reported on the synthesis of fluorine compounds using a zinc complex of halothane, showcasing the versatility of halothane in synthesizing various fluorine-containing compounds. This work opens up avenues for the use of this compound in similar synthetic applications (Takagi et al., 1996).
特性
IUPAC Name |
(1R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3,7,14H/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGKJEAJYVSAIV-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Br)[C@H](C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6335251.png)
![8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B6335252.png)



![Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6335285.png)


